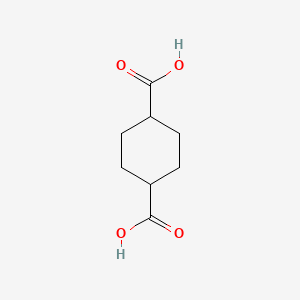

1,4-Cyclohexanedicarboxylic acid

Vue d'ensemble

Description

1,4-Cyclohexanedicarboxylic acid is an organic compound with the formula C₆H₁₀(CO₂H)₂. It consists of a cyclohexane ring with two carboxylic acid groups attached at the 1 and 4 positions. This compound exists in two isomeric forms: cis and trans. The trans isomer is more commonly studied due to its stability and applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,4-Cyclohexanedicarboxylic acid can be synthesized through the hydrogenation of terephthalic acid. The reaction involves the addition of hydrogen (H₂) to terephthalic acid in the presence of a catalyst under mild conditions : [ \text{C₆H₄(CO₂H)₂} + 3 \text{H₂} \rightarrow \text{C₆H₁₀(CO₂H)₂} ]

Industrial Production Methods

In industrial settings, the preparation of this compound often involves the use of dimethyl formamide (DMF) as a solvent and a catalyst. The mixture is heated and refluxed, followed by cooling and crystallization to obtain the trans isomer .

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Cyclohexanedicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclohexane-1,4-dione.

Reduction: Reduction of the carboxylic acid groups can yield cyclohexane-1,4-dimethanol.

Substitution: The carboxylic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert carboxylic acids to acyl chlorides, which can then undergo further substitution reactions.

Major Products

Oxidation: Cyclohexane-1,4-dione.

Reduction: Cyclohexane-1,4-dimethanol.

Substitution: Various substituted cyclohexane derivatives depending on the reagents used.

Applications De Recherche Scientifique

Polymer Production

1,4-Cyclohexanedicarboxylic acid is primarily used as a monomer in the synthesis of polyesters and polyamides. It enhances the properties of these polymers, making them suitable for diverse applications:

| Polymer Type | Properties Enhanced | Applications |

|---|---|---|

| Polyesters | Strength, flexibility, chemical resistance | Textiles, packaging materials |

| Polyamides | Thermal stability, mechanical strength | Automotive parts, electrical insulation |

| Copolymers | Improved compatibility and performance | Coatings, adhesives |

Adhesives and Sealants

In the formulation of adhesives and sealants, this compound acts as a curing agent and cross-linking agent. Its use improves adhesion properties significantly:

- Case Study : A study demonstrated that incorporating 1,4-CHDA into polyester resins improved flow properties during curing processes, allowing for better adhesion in construction applications .

Textile Industry

This compound derivatives are utilized as dye intermediates and finishing agents in textiles. They enhance color fastness and dimensional stability:

- Impact : Textiles treated with 1,4-CHDA show improved dye uptake and resistance to fading under various environmental conditions .

Pharmaceuticals

As an intermediate in pharmaceutical synthesis, this compound plays a crucial role in developing various therapeutic compounds:

| Therapeutic Class | Example Compounds | Applications |

|---|---|---|

| Cardiovascular Drugs | Various antihypertensives | Hypertension treatment |

| Antifungal Agents | Echinocandin derivatives | Fungal infections treatment |

| Anticancer Medications | Chemotherapeutic agents | Cancer treatment |

Food Packaging

In food packaging applications, this compound contributes to the production of polyesters that provide barrier properties essential for food preservation:

- Performance Metrics : Packaging materials synthesized with 1,4-CHDA exhibit enhanced mechanical strength and heat resistance .

Emerging Research Areas

Recent studies have explored biodegradable polymers derived from this compound for biomedical applications. These materials are being investigated for drug delivery systems due to their biocompatibility and ability to reduce systemic toxicity associated with traditional therapies .

Mécanisme D'action

The mechanism of action of 1,4-Cyclohexanedicarboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. In polymer synthesis, the cyclohexane ring provides rigidity and stability to the resulting polymers .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2-Cyclohexanedicarboxylic acid: Similar structure but with carboxylic acid groups at the 1 and 2 positions.

1,3-Cyclohexanedicarboxylic acid: Carboxylic acid groups at the 1 and 3 positions.

Terephthalic acid: Aromatic compound with carboxylic acid groups at the 1 and 4 positions.

Uniqueness

1,4-Cyclohexanedicarboxylic acid is unique due to its cycloaliphatic structure, which imparts distinct physical and chemical properties such as better weatherability, higher impact strength, and faster stress relaxation compared to its aromatic counterparts .

Activité Biologique

1,4-Cyclohexanedicarboxylic acid (1,4-CHDA) is a dicarboxylic acid characterized by its unique structural features and diverse biological activities. This compound is recognized for its applications in various fields, including pharmaceuticals, synthetic resins, and environmental science. This article delves into the biological activity of 1,4-CHDA, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

1,4-CHDA has the molecular formula and a molecular weight of 172.18 g/mol. It exists as a mixture of cis and trans isomers, which can influence its biological activity significantly. The compound is typically found in solid form at room temperature and is soluble in water and organic solvents .

Mechanisms of Biological Activity

The biological activity of 1,4-CHDA can be attributed to several mechanisms:

- Antioxidant Activity : Studies have shown that 1,4-CHDA exhibits antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of neuroprotection and anti-inflammatory effects .

- Antimicrobial Properties : Research indicates that 1,4-CHDA possesses antimicrobial activity against various pathogens. Its efficacy varies with the concentration and form (cis or trans) used .

- Biocompatibility : Due to its structural characteristics, 1,4-CHDA is considered biocompatible and has potential applications in drug delivery systems and biodegradable materials .

Case Studies

- Neuroprotective Effects : A study published in Molecules demonstrated that 1,4-CHDA could mitigate neuronal cell death induced by oxidative stress in vitro. The compound was shown to reduce reactive oxygen species (ROS) levels significantly .

- Antimicrobial Efficacy : In an investigation focusing on the antimicrobial properties of dicarboxylic acids, 1,4-CHDA displayed notable activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as a natural preservative in food systems .

- Polymer Applications : Research highlighted the use of 1,4-CHDA in synthesizing high-performance polymers with enhanced thermal stability and mechanical properties. These polymers are being explored for biomedical applications due to their biocompatibility .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

cyclohexane-1,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGZQGDTEZPERC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2038788, DTXSID901031536, DTXSID001290604 | |

| Record name | 1,4-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2038788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,4-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,4-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | 1,4-Cyclohexanedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1076-97-7, 619-81-8, 619-82-9 | |

| Record name | 1,4-Cyclohexanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Cyclohexanedicarboxylic acid, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Cyclohexanedicarboxylic acid, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Cyclohexanedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-1,4-Cyclohexanedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-1,4-Cyclohexanedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Cyclohexanedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2038788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,4-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,4-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane-1,4-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-hexahydroterephthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1s,4s)-cyclohexane-1,4-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-CYCLOHEXANEDICARBOXYLIC ACID, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68QED0R44U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-CYCLOHEXANEDICARBOXYLIC ACID, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18W55738KH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,4-cyclohexanedicarboxylic acid?

A1: this compound has the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: While specific spectroscopic data is not provided in the research excerpts, this compound can be characterized using techniques like Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. FTIR would reveal characteristic peaks for carboxylic acid functional groups (C=O and O-H stretches), while NMR would provide detailed information on the hydrogen and carbon environments within the molecule. [, , ]

Q3: Does the cis/trans isomerism of this compound impact its properties?

A3: Yes, the cis/trans isomerism significantly influences the properties of this compound. For instance, polymers synthesized with varying ratios of cis- and trans-1,4-cyclohexanedicarboxylic acid exhibit distinct thermal and mechanical behaviors. [, , , ] Generally, the trans isomer is favored at higher temperatures and in crystalline phases. []

Q4: How does the conformation of this compound affect its coordination behavior in metal-organic frameworks (MOFs)?

A4: The flexible nature of this compound allows for different conformations (e.g., e,e-trans, a,a-trans, e,a-cis), each influencing its coordination to metal ions during MOF synthesis. This results in a diverse range of MOF structures with varying pore sizes and shapes, impacting their applications in areas like gas adsorption and separation. [, ]

Q5: What are the main applications of this compound?

A5: this compound is primarily utilized as a monomer in the production of polyesters and polyamides. These polymers find extensive use in various industries, including textiles, packaging, and coatings. [, , , , ]

Q6: How does this compound contribute to the properties of polyesters?

A6: Incorporating this compound into polyesters can impact their thermal properties, often leading to a decrease in melting temperature. This modification can be achieved without significantly compromising the material's tensile and elastic properties. [] The cis isomer tends to enhance elasticity, while the trans isomer contributes to rigidity. []

Q7: Can this compound be used to create biodegradable polymers?

A7: Yes, polyanhydrides synthesized from this compound have shown promise in drug delivery applications due to their biodegradability. The degradation rate can be further tuned by incorporating other monomers like adipic acid. []

Q8: What factors influence the degradation rate of polyanhydrides based on this compound?

A8: Several factors, including the cis/trans isomerism of this compound, crystallinity of the polymer, and the presence of other monomers within the polymer chain, can impact the degradation rate. For instance, higher crystallinity generally results in slower degradation. []

Q9: How does this compound contribute to the performance of polyurethane-polysiloxane ceramer coatings?

A9: In polyurethane-polysiloxane ceramer coatings, the this compound-derived polyester serves as the primary component, imparting desired mechanical properties. The addition of polysiloxane enhances adhesion and corrosion resistance. []

Q10: Is this compound used in catalytic applications?

A10: While this compound itself is not typically a catalyst, its synthesis can involve catalytic processes. For example, the hydrogenation of terephthalic acid to produce this compound often employs catalysts containing ruthenium and tin. []

Q11: What factors influence the selectivity of catalytic hydrogenation reactions involving this compound?

A11: The choice of catalyst, specifically the type of tin compound and support material used, can significantly impact the selectivity of hydrogenation. Additionally, the ratio of tin to ruthenium in bimetallic catalysts influences the formation of specific active sites that favor the production of desired products like 1,4-cyclohexanedimethanol. []

Q12: Have computational methods been used to study this compound and its derivatives?

A12: Yes, computational methods like molecular docking have been employed to investigate the interactions between this compound-based polymers and enzymes like lipases. These simulations help understand the degradation mechanisms of these polymers in various solvent systems. []

Q13: Can computational modeling predict the properties of this compound-based polymers?

A13: While not explicitly mentioned in the provided research, computational techniques like molecular dynamics simulations can potentially be used to predict the properties of these polymers. Such simulations could provide insights into their thermal behavior, mechanical strength, and degradation profiles.

Q14: How does the structure of this compound relate to its activity in drug delivery systems?

A14: The cyclic structure and presence of two carboxylic acid groups in this compound allow for the formation of polyanhydrides. These polymers can encapsulate and release drugs in a controlled manner. The degradation rate, influenced by the polymer's structure, dictates the drug release profile. []

Q15: Can this compound be used to deliver hydrolytically labile drugs?

A15: Yes, this compound-based polyanhydrides have demonstrated the ability to encapsulate and protect hydrolytically labile drugs like azanucleosides. These formulations shield the drugs from premature degradation, potentially improving their bioavailability and therapeutic efficacy. []

Q16: What is known about the toxicity of this compound and its derivatives?

A16: Research suggests that crude 4-methylcyclohexanemethanol (MCHM), which contains this compound and its derivatives, exhibits low to moderate acute and subchronic oral toxicity. Studies also indicate low mutagenic and carcinogenic potential for these compounds. []

Q17: Are there any environmental concerns associated with this compound?

A17: While the provided research excerpts do not extensively cover the environmental impact, it is crucial to consider the potential effects of this compound and its derivatives throughout their lifecycle, from production and use to disposal. Implementing appropriate waste management and recycling strategies can help mitigate any negative environmental consequences. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.